molecular formula C9H13N3O2 B2855161 6,7,7-trimethyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,4-dione CAS No. 709600-77-1

6,7,7-trimethyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,4-dione

Cat. No. B2855161
CAS RN: 709600-77-1
M. Wt: 195.22 g/mol
InChI Key: BQAACFDVIUKGAH-UHFFFAOYSA-N
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Description

“6,7,7-trimethyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,4-dione” is a chemical compound with the molecular formula C9H13N3O2 . It is a derivative of pyrrolo[3,4-d]pyrimidine, a nitrogen-containing heterocyclic compound .


Synthesis Analysis

The synthesis of pyrrolo[3,4-d]pyrimidine derivatives, including “this compound”, involves the use of microwave technique as a new and robust approach . The chemical structure of the synthesized pyrrolo[3,4-d]pyrimidine derivatives was well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .


Molecular Structure Analysis

The molecular structure of “this compound” has been analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” have been analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC .

Scientific Research Applications

Antithrombotic Compounds Synthesis

Compounds with pyrido[4,3-d]pyrimidine-2,4-dione structures have been synthesized and identified as potential antithrombotic agents. These compounds exhibit favorable cerebral and peripheral effects. The synthesis process involves thermal fusion methods, leading to the generation of new compounds with potential therapeutic applications (Furrer, Wágner, & Fehlhaber, 1994).

Electron Transport Layer in Solar Cells

A novel n-type conjugated polyelectrolyte based on the diketopyrrolopyrrole (DPP) backbone has been synthesized for use as an electron transport layer in inverted polymer solar cells. This compound demonstrates high conductivity and electron mobility, improving power conversion efficiency due to better energy alignment and reduced exciton recombination (Hu et al., 2015).

Pyrido[3,4-d]pyrimidine Synthesis

A one-step preparation method for pyrido[3,4-d]pyrimidine ring systems has been developed, yielding high-quality compounds from the reaction of 5-formyl-1,3,6-trimethylpyrimidine-2,4(1H,3H)-dione with primary amines. This synthesis pathway offers a streamlined approach to creating pyridopyrimidine compounds, which are useful in various chemical and pharmaceutical applications (Noguchi, Sakamoto, Nagata, & Kajigaeshi, 1988).

HIV RT Inhibitors Development

Research on pyrimidine-2,4-diones linked to an isoxazolidine nucleus has shown promising anti-HIV activity. These nucleoside analogs display significant HIV reverse transcriptase inhibitor activity, demonstrating the potential of pyrimidine derivatives in antiretroviral drug development (Romeo et al., 2019).

Antimicrobial Activity

Pyrido[1,2-a]pyrimidine derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. Some of these compounds exhibit promising antimicrobial properties, highlighting the potential of pyrido-pyrimidine structures in developing new antimicrobial agents (Aksinenko et al., 2016).

Safety and Hazards

The safety and hazards associated with “6,7,7-trimethyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,4-dione” are not clearly recognized .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6,7,7-trimethyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,4-dione involves the condensation of 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid with 2,3,3-trimethyl-2,3-dihydro-1H-pyrrolo[3,4-d]pyrimidin-4-one.", "Starting Materials": [ "2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid", "2,3,3-trimethyl-2,3-dihydro-1H-pyrrolo[3,4-d]pyrimidin-4-one" ], "Reaction": [ "Step 1: 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid is reacted with thionyl chloride to form the corresponding acid chloride.", "Step 2: The acid chloride is then reacted with 2,3,3-trimethyl-2,3-dihydro-1H-pyrrolo[3,4-d]pyrimidin-4-one in the presence of a base such as triethylamine to form the desired product, 6,7,7-trimethyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,4-dione." ] }

CAS RN

709600-77-1

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

IUPAC Name

6,7,7-trimethyl-1,5-dihydropyrrolo[3,4-d]pyrimidine-2,4-dione

InChI

InChI=1S/C9H13N3O2/c1-9(2)6-5(4-12(9)3)7(13)11-8(14)10-6/h4H2,1-3H3,(H2,10,11,13,14)

InChI Key

BQAACFDVIUKGAH-UHFFFAOYSA-N

SMILES

CC1(C2=C(CN1C)C(=O)NC(=O)N2)C

Canonical SMILES

CC1(C2=C(CN1C)C(=O)NC(=O)N2)C

solubility

not available

Origin of Product

United States

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